molecular formula C16H17ClN2O4 B2875526 N-(2-chlorobenzyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-25-2

N-(2-chlorobenzyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2875526
CAS No.: 941916-25-2
M. Wt: 336.77
InChI Key: SZOXBRLFCRLGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with hydroxymethyl and methoxy groups, coupled to a 2-chlorobenzyl moiety via an acetamide linker.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-23-15-8-19(12(10-20)6-14(15)21)9-16(22)18-7-11-4-2-3-5-13(11)17/h2-6,8,20H,7,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOXBRLFCRLGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyridinone vs. Quinazolinone Derivatives

The target compound’s pyridinone (4-oxopyridin-1(4H)-yl) core distinguishes it from quinazolinone-based analogs like 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives (). Quinazolinones are larger six-membered rings with two nitrogen atoms, often associated with Mycobacterium tuberculosis inhibition (e.g., InhA inhibitors with IC₅₀ values in the micromolar range) .

Substituent Effects
  • Chlorobenzyl Group: The 2-chlorobenzyl substituent in the target compound is structurally analogous to the 4-chlorobenzyl group in N-(4-chlorobenzyl)-2-{[4-allyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Chlorinated aryl groups are known to enhance lipophilicity and membrane permeability, which may improve bioavailability compared to non-halogenated analogs .
  • Hydroxymethyl and Methoxy Groups: These substituents are absent in ’s quinazolinone derivatives but are critical for hydrogen bonding and solubility.
Antimicrobial Potential

Quinazolinone-acetamide hybrids () demonstrate potent anti-tubercular activity, with 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide showing notable InhA inhibition. The target compound’s chlorobenzyl group may similarly enhance interactions with bacterial enzyme active sites, though its pyridinone core might shift selectivity toward other pathogens .

Antioxidant Activity

Coumarin-acetamide hybrids () exhibit radical-scavenging activity via mechanisms involving electron donation from methoxy and hydroxyl groups. The target compound’s hydroxymethyl and methoxy substituents could enable analogous antioxidant pathways, though empirical validation is required .

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
N-(2-chlorobenzyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide Pyridinone 2-chlorobenzyl, hydroxymethyl, methoxy Hypothesized antioxidant/antimicrobial N/A
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone Phenyl, chloro, methyl InhA inhibition (anti-TB)
N-(4-chlorobenzyl)-2-{[4-allyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioether 4-chlorobenzyl, allyl, pyridinyl Undisclosed (structural analog)
N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin-oxazepine Phenyl, chromenyloxy Antioxidant (superior to ascorbic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.